molecular formula C16H20N2O3S2 B2821430 (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one CAS No. 866149-70-4

(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B2821430
CAS RN: 866149-70-4
M. Wt: 352.47
InChI Key: KECOYUIVQBEBHB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C16H20N2O3S2 and its molecular weight is 352.47. The purity is usually 95%.
BenchChem offers high-quality (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole Derivatives and Their Applications

Thiazole Core in Drug Design : Thiazole and its derivatives are prominently featured in medicinal chemistry, serving as core structures for the development of new therapeutic agents. The inherent structural diversity and biological relevance of thiazole derivatives allow for their application in designing drugs with potential anti-inflammatory, antibacterial, and antifungal properties. Studies have demonstrated the synthesis and biological evaluation of thiazole-based compounds, showing varying degrees of activity against biological targets (Adhikari et al., 2012).

Photophysical Properties for Material Science : Thiazole derivatives with sulfur-containing groups have been investigated for their photophysical properties, which are paramount for applications in material sciences, sensing of hazardous compounds, and biomolecular sciences. Such compounds exhibit fluorescence and can be utilized in the development of fluorescent markers and sensors (Murai et al., 2018).

Synthesis of Complex Molecules : The chemistry of thiazole compounds extends to the synthesis of complex molecules with potential biological activities. For example, the creation of thiazolopyrimidine and thiazolopyridine derivatives demonstrates the versatility of thiazole chemistry in constructing molecules with a broad spectrum of potential pharmacological activities (El‐Emary & Khodairy, 2006).

Cyclooxygenase and Lipoxygenase Inhibition : Thiazole derivatives have been explored for their anti-inflammatory properties, acting as inhibitors of cyclooxygenase and lipoxygenase pathways. This dual inhibition mechanism suggests thiazole compounds as potential candidates for the treatment of inflammatory diseases (Unangst et al., 1994).

properties

IUPAC Name

(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-18(10-14(20-2)21-3)16-17-15(19)13(23-16)9-11-5-7-12(22-4)8-6-11/h5-9,14H,10H2,1-4H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECOYUIVQBEBHB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C1=NC(=O)C(=CC2=CC=C(C=C2)SC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(OC)OC)C1=NC(=O)/C(=C\C2=CC=C(C=C2)SC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.